

molecular formula and weight of zinc palmitate

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An In-depth Technical Guide to Zinc Palmitate

Introduction

Zinc palmitate is a chemical compound classified as the zinc salt of palmitic acid, a common saturated fatty acid. It is a white, amorphous powder that is insoluble in water and alcohol but slightly soluble in organic solvents like benzene and toluene.[1][2] This compound finds applications in various industrial and research settings, from its use as a flatting and suspending agent in paints and lacquers to its role as a lubricant in plastics manufacturing.[1] [2] For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and biological interactions of **zinc palmitate** is crucial for leveraging its potential in novel applications.

Physicochemical Properties

The fundamental properties of **zinc palmitate** are summarized below. These data are essential for experimental design, formulation development, and quality control.



Property	Value	Source
Molecular Formula	C32H62O4Zn	[1][3][4][5][6][7]
Molecular Weight	576.2 g/mol	[3][4][6]
IUPAC Name	zinc;hexadecanoate	[3][4]
CAS Number	4991-47-3	[1][3][4][5][6]
Appearance	White, amorphous powder	[1][2]
Melting Point	131.7 °C	[2]
Boiling Point	340.6 °C at 760 mmHg	[2][6]
Density	1.14 g/cm ³	[2]
Flash Point	154.1 °C	[2][4][6]
Solubility	Insoluble in water and alcohol; slightly soluble in benzene and toluene.	[1][2]

Synthesis and Experimental Protocols

Zinc palmitate is typically synthesized through the reaction of a zinc salt with palmitic acid. A common laboratory-scale preparation involves the reaction of zinc chloride with palmitic acid in a basic alcoholic solution.[8][9]

Experimental Protocol: Synthesis via Precipitation

This protocol outlines a general method for synthesizing **zinc palmitate** based on procedures described for similar metal carboxylates.

Materials:

- Palmitic Acid (C₁₆H₃₂O₂)
- Zinc Chloride (ZnCl₂)[6]
- Sodium Hydroxide (NaOH) or other suitable base



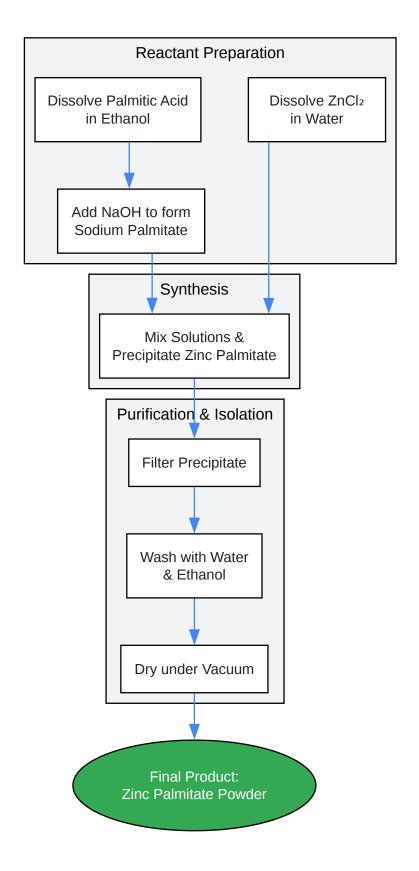
- Ethanol or other suitable alcohol
- Deionized water
- Reaction vessel, stirring apparatus, filtration equipment

Procedure:

- Dissolution: Dissolve a molar equivalent of palmitic acid in ethanol in the reaction vessel with stirring.
- Saponification: Slowly add a stoichiometric amount of NaOH solution to the vessel to form sodium palmitate.
- Reaction: In a separate vessel, dissolve a half-molar equivalent of zinc chloride in deionized water.
- Precipitation: Add the zinc chloride solution dropwise to the sodium palmitate solution under continuous stirring. A white precipitate of zinc palmitate will form immediately.
- Isolation: Continue stirring for a designated period (e.g., 2 hours) to ensure complete reaction.
- Purification: Collect the precipitate by filtration. Wash the collected solid repeatedly with deionized water to remove any unreacted salts and impurities, followed by a wash with ethanol.
- Drying: Dry the purified zinc palmitate in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

The workflow for this synthesis is visualized below.





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A generalized workflow for the laboratory synthesis of **zinc palmitate**.



Applications in Research and Drug Development

While widely used industrially, **zinc palmitate** and related zinc-based compounds are gaining attention in biomedical and pharmaceutical research.

- Drug Delivery: Zinc-based metal-organic frameworks (MOFs) are being explored as carriers
 for targeted drug delivery due to their biocompatibility, high storage capacity, and
 biodegradability.[10] The carboxylate structure of zinc palmitate makes it relevant to the
 study of these advanced delivery systems.[11]
- Topical Formulations: Organic salts of zinc, including **zinc palmitate**, are used in anti-irritant creams for topical application.[12] Their lower water solubility compared to inorganic zinc salts may reduce the likelihood of systemic toxicity with chronic use.[12]
- Catalysis: **Zinc palmitate** has demonstrated effectiveness as a catalyst in the production of fatty acid methyl esters (biodiesel) from acidic oils.[8][9] This catalytic activity stems from the Lewis acid nature of the Zn(II) ion.[11]
- Anti-diabetic Research: While not directly studying zinc palmitate, research into other zinc
 complexes has shown they possess anti-diabetic properties, suggesting a broad potential for
 zinc-containing compounds in metabolic disease research.[13]

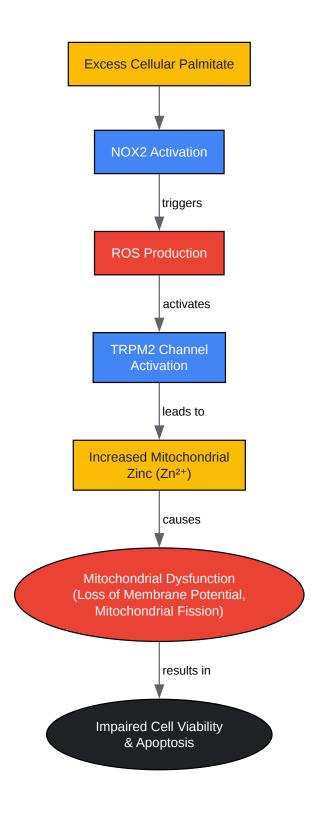
Role in Cellular Signaling

Zinc palmitate itself is not a direct signaling molecule. However, its constituent components—zinc and palmitate—are deeply involved in critical cellular signaling pathways. An excess of free palmitate, a condition associated with metabolic stress, can disrupt cellular homeostasis by altering intracellular zinc levels.

Recent studies have elucidated a pathway where excess palmitate leads to mitochondrial dysfunction through a zinc-dependent mechanism.[14] This process involves the activation of NADPH oxidase (NOX2), which in turn triggers TRPM2 channels, leading to an influx of zinc ions into the mitochondria.[14] This accumulation of mitochondrial zinc results in a loss of membrane potential, mitochondrial fission, and ultimately impairs cell viability, particularly in pancreatic β -cells.[14]

The signaling cascade is illustrated in the diagram below.





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Palmitate-induced signaling cascade leading to mitochondrial dysfunction via zinc influx.



This pathway highlights the importance of both lipid and ion homeostasis. For drug development professionals, understanding such interactions is key to identifying therapeutic targets for metabolic diseases and conditions associated with lipotoxicity. Furthermore, zinc itself is a modulator of numerous signaling pathways, including NF-kB and PPAR, which are critical in inflammation and metabolism.[15]

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